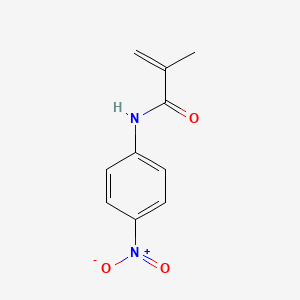

2-Methyl-N-(4-nitrophenyl)prop-2-enamide

説明

2-Methyl-N-(4-nitrophenyl)prop-2-enamide is an acrylamide derivative featuring a methyl group at the β-carbon of the propenamide backbone and a 4-nitrophenyl substituent on the nitrogen atom. The 4-nitro group on the phenyl ring is a strong electron-withdrawing moiety, which likely influences the compound’s electronic properties, reactivity, and interactions with biological targets. Such substitutions are common in antimicrobial and anti-inflammatory agents, as seen in studies on cinnamanilides and thiadiazole derivatives .

特性

CAS番号 |

17116-67-5 |

|---|---|

分子式 |

C10H10N2O3 |

分子量 |

206.2 g/mol |

IUPAC名 |

2-methyl-N-(4-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-3-5-9(6-4-8)12(14)15/h3-6H,1H2,2H3,(H,11,13) |

InChIキー |

DPNRVEROTZRVQP-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

正規SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Nitro-Substituted Prop-2-enamides

- N-(4-Nitrophenyl)acetohydrazonoyl Bromide Derivatives: In -thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibited notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, suggesting the nitro group enhances target binding or stability .

- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10, ) : This analog demonstrated bactericidal activity comparable to ampicillin, attributed to its trifluoromethyl and fluoro substituents. The absence of a nitro group here highlights that electron-withdrawing groups (EWGs) other than nitro can also drive efficacy .

- 3,4-Dichlorocinnamanilides (): Dichloro-substituted analogs showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

Positional Isomerism and Activity

- Nitro-Substituted Isomers (): Nitro groups at the para position (e.g., compound 17: R=2-CF3-4-NO2 vs. compound 18: R=3-CF3-4-NO2) exhibited structural dissimilarity in Tanimoto similarity analysis. This suggests that para-nitro substitution may optimize interactions with bacterial targets compared to meta positions .

Physicochemical and ADMET Properties

- Lipophilicity and Bioavailability: and emphasize the role of lipophilicity (logD7.4) in antimicrobial activity.

- Cytotoxicity Trade-offs : While nitro groups enhance activity, they may also increase cytotoxicity. For example, compound 11 in ((2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide) showed significant cytotoxicity, underscoring the need for balanced substitution .

Data Tables: Key Comparative Findings

Table 1. Antimicrobial Activity of Prop-2-enamide Derivatives

Table 2. Substituent Effects on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。